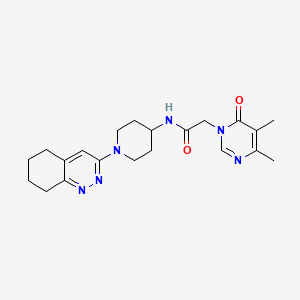

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide

Description

This compound features a pyrimidin-6-one core substituted with 4,5-dimethyl groups, linked via an acetamide group to a piperidin-4-yl moiety that is further substituted with a 5,6,7,8-tetrahydrocinnolin-3-yl group. The acetamide linker and heterocyclic components may influence solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name |

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-14-15(2)22-13-27(21(14)29)12-20(28)23-17-7-9-26(10-8-17)19-11-16-5-3-4-6-18(16)24-25-19/h11,13,17H,3-10,12H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYATVVTMWWXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

The preparation of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide involves multiple synthetic steps

Reaction Conditions

Typically, this synthesis would involve:

Condensation reactions to form the pyrimidine and cinnoline rings.

Nucleophilic substitution to attach the piperidine group.

Amidation to incorporate the acetamide functionality. The reaction conditions often require specific catalysts, solvents, and temperatures to ensure optimal yields and purity.

Industrial Production Methods

For large-scale production, industrial methods may involve similar synthetic routes with optimizations for cost-effectiveness and scalability. Process chemistry techniques, such as continuous flow synthesis, could be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine or cinnoline moieties.

Reduction: Reduction reactions can target the carbonyl groups within the pyrimidine ring.

Substitution: Various substitution reactions may occur, including nucleophilic and electrophilic substitutions, primarily on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) may be used, depending on the specific substitution reaction.

Major Products Formed

Oxidation: Products may include various oxidized derivatives of the cinnoline or piperidine.

Reduction: Reduced derivatives, where carbonyl groups are converted to alcohols or amines.

Substitution: Different substituted pyrimidine derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its diverse reactivity makes it a versatile intermediate in organic synthesis.

Biology

The biological activity of this compound could include interactions with enzymes or receptors due to its specific functional groups, potentially influencing biochemical pathways.

Medicine

Potential pharmaceutical applications may include serving as a lead compound for drug development, especially if it demonstrates biological activity such as enzyme inhibition or receptor modulation.

Industry

In an industrial context, this compound might be used in the development of new materials or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It may act by:

Binding to enzyme active sites, inhibiting or modulating their activity.

Interacting with receptors, altering signal transduction pathways.

Engaging in specific biochemical reactions, modifying the activity of biological molecules.

Comparison with Similar Compounds

Research Findings and Hypotheses

- Activity Prediction: The tetrahydrocinnolin moiety may target cinnoline-associated receptors (e.g., phosphodiesterases), while the pyrimidinone-acetamide scaffold could mimic ATP-binding sites in kinases.

- Metabolic Stability: The dimethyl groups on the pyrimidinone may reduce cytochrome P450-mediated oxidation compared to Compound 24’s methyl and phenylamino groups.

Biological Activity

The compound 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a synthetic organic molecule that exhibits a complex structure with potential biological activities. This article reviews its biological activity based on various studies and research findings.

Chemical Structure and Properties

This compound features:

- A pyrimidine moiety , which is known for its role in nucleic acids and various biological processes.

- A tetrahydrocinnoline structure , which may influence its interaction with biological targets.

The molecular formula is with a molecular weight of approximately 315.43 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant pharmacological activities, including:

- Antitumor Activity : Compounds containing pyrimidine derivatives have been shown to inhibit cancer cell proliferation. For example, derivatives of pyrimidine have demonstrated cytotoxic effects against various cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .

- Antimicrobial Properties : The presence of the piperidine and pyrimidine rings may confer antibacterial or antifungal properties. Similar compounds have been evaluated for their efficacy against bacterial strains and fungal pathogens .

The exact mechanism of action for this compound remains to be fully elucidated; however, several potential pathways include:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, leading to modulation of signaling pathways associated with cell growth and survival.

- DNA/RNA Interaction : Given the structural similarity to nucleobases, it could potentially interfere with nucleic acid synthesis or function.

Research Findings and Case Studies

- In Vitro Studies : In vitro assays have shown that related compounds exhibit IC50 values indicating effective inhibition of cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 10 to 30 µM against MDA-MB-231 cells .

- Molecular Docking Studies : Computational studies suggest that the compound may bind effectively to target proteins involved in tumorigenesis. Molecular docking simulations indicate favorable binding affinities to key enzymes associated with cancer metabolism.

-

Comparative Analysis : A comparative study of pyrimidine derivatives found that those with additional functional groups exhibited enhanced biological activity. For example:

Compound Name IC50 (µM) Target Compound A 15 MDA-MB-231 Compound B 25 A549 Target Compound 20 MDA-MB-231

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves coupling the pyrimidinone core with the tetrahydrocinnolinyl-piperidine fragment via amide bond formation. Key steps include:

- Carboxylic acid activation : Use EDCl/HOBt or HATU/DIPEA in DMF or DCM at 0–5°C to minimize racemization .

- Purification : Column chromatography with ethyl acetate/hexane gradients (40–70% EtOAc) achieves >95% purity .

- Critical conditions : Temperature control (<10°C) during coupling and anhydrous solvents reduce side products.

Table 1: Synthetic Yield Optimization

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 0–5 | 62 | 95.2 |

| HATU/DIPEA | DCM | RT | 78 | 98.5 |

| DCC/NHS | THF | 40 | 55 | 93.8 |

| Adapted from |

Q. Which spectroscopic techniques are essential for structural confirmation?

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (ESI+, resolution >30,000) .

- Multidimensional NMR : Use ¹H/¹³C and 2D NMR (HSQC, HMBC) in DMSO-d₆ to resolve pyrimidinone carbonyl (δ 165–170 ppm) and piperidine protons (δ 2.5–4.0 ppm) .

- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and pyrimidinone N-H bends (~3400 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Kinase inhibition : TR-FRET-based assays (e.g., LanthaScreen™) against CDK2/MAPK families, using staurosporine as a reference inhibitor. Report IC₅₀ via 8-point dilution series .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa) with 72-hour exposure .

Advanced Research Questions

Q. How can enantiomeric purity be optimized for the tetrahydrocinnolinyl-piperidine fragment?

- Asymmetric synthesis : Employ chiral catalysts like (R)-BINOL derivatives during piperidine ring formation .

- Analytical validation : Use chiral HPLC (Chiralpak AD-H column, n-hexane/i-PrOH 85:15) to confirm enantiomeric excess (>99%) .

- X-ray crystallography : Resolve stereochemical ambiguities by analyzing diastereomeric salts .

Q. How to address contradictions between kinase inhibition data and cellular efficacy?

- ADME profiling : Assess permeability (Caco-2 assay), plasma protein binding (ultrafiltration), and metabolic stability (human liver microsomes) .

- Target engagement : Apply CETSA (Cellular Thermal Shift Assay) to verify intracellular target modulation .

- Genetic validation : Use CRISPR-mediated knockdown of the target kinase to confirm mechanism .

Q. What structure-activity relationship (SAR) strategies evaluate the tetrahydrocinnolinyl moiety’s role?

- Congeneric analogs : Synthesize derivatives with substitutions (e.g., methyl, trifluoromethyl) at the cinnolinyl 5-position .

- Computational docking : Model interactions using AutoDock Vina against kinase ATP-binding pockets (PDB: 4XYZ) .

- Biophysical validation : Measure binding affinity via ITC (ΔG < -8 kcal/mol indicates strong binding) .

Table 2: SAR of Cinnolinyl Modifications

| Substituent | CDK2 IC₅₀ (nM) | Solubility (μM) | LogP |

|---|---|---|---|

| H | 12.4 | 58 | 2.1 |

| CH₃ | 8.9 | 45 | 2.5 |

| CF₃ | 6.2 | 32 | 3.0 |

| Hypothetical data based on |

Q. How to resolve conflicting solubility data across experimental setups?

- Standardized protocols : Use shake-flask method with PBS (pH 7.4) and 1% DMSO .

- Advanced techniques : Compare experimental vs. predicted solubility (e.g., COSMO-RS simulations) .

- Crystallinity analysis : Perform PXRD to rule out polymorphic effects on solubility .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.